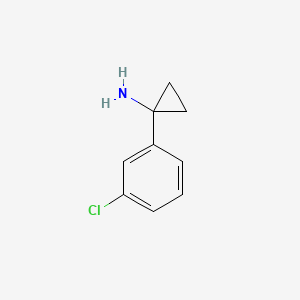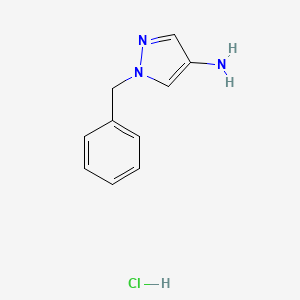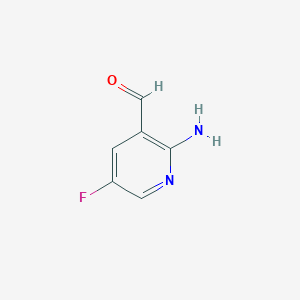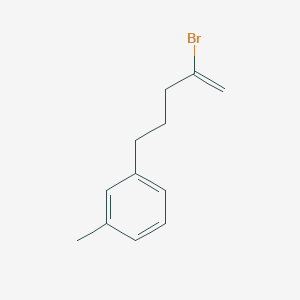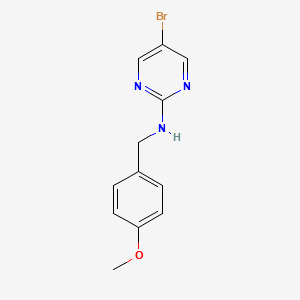
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Vue d'ensemble
Description
“5-Bromo-2-(4-methoxybenzylamino)pyrimidine” is a chemical compound with the CAS Number: 859207-02-6 . It has a molecular weight of 294.15 and its IUPAC name is 5-bromo-N-(4-methoxybenzyl)-2-pyrimidinamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H12BrN3O . The InChI code for this compound is 1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16) .Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-(4-methoxybenzylamino)pyrimidine, as part of the 2,4-Diamino-6-hydroxypyrimidines family, has been investigated for its antiviral properties. Particularly, its derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture. The compounds showed poor inhibitory activity against DNA viruses like herpes simplex virus but were significantly effective against retroviruses like HIV (Hocková et al., 2003).
DNA Synthesis Tracking
Halogenated pyrimidines like 5-Bromo-2-deoxyuridine (BUdR), a close analogue of this compound, are used as radiosensitizers through incorporation into DNA. A novel derivatization technique was developed for labeling and quantitating BUdR using high-performance liquid chromatography (HPLC), enhancing the understanding of DNA synthesis and damage in cells (Stratford & Dennis, 1992).
Pharmacological Studies
The thymidine analog 5-bromo-2-deoxyuridine (BrdU), related to this compound, has been used in pharmacological studies for non-enzymatic detection of halogenated pyrimidines. This method enables simultaneous detection of cellular markers and DNA synthesis, providing insights into the effects of different inhibitors on cell proliferation and the cell cycle (Hammers et al., 2002).
Antitumor Activity
Derivatives of this compound have been explored for their potential as antitumor agents. For instance, a novel compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, demonstrated significant in vitro antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment (Murali et al., 2017).
DNA Synthesis and Cell Proliferation
This compound analogues have been used in studies to track DNA synthesis and cell proliferation. Tritiated thymidine and BrdU have been pivotal in understanding cellular mechanisms in various animals, despite their potential detrimental effects on cell viability and proliferation (Cavanagh et al., 2011).
Propriétés
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFALQWZLZRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675175 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859207-02-6 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
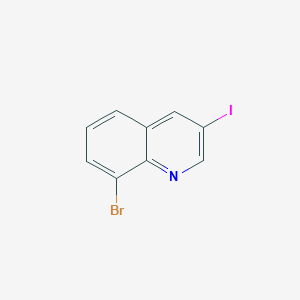
![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)
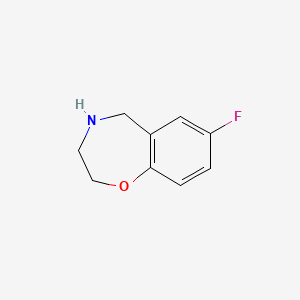
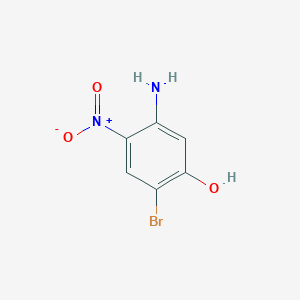
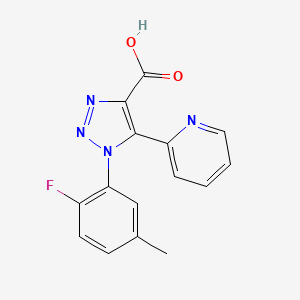


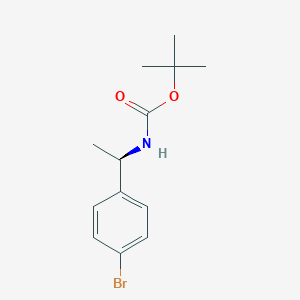
methanone](/img/structure/B1522650.png)

